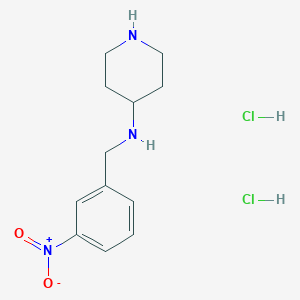

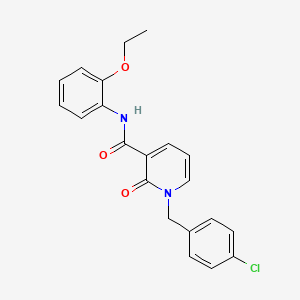

N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Inhibition of Nucleoside Transport Proteins

Compounds with structures resembling N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride have been evaluated for their ability to inhibit nucleoside transport proteins, crucial for various biochemical processes. For instance, derivatives of 4-nitrobenzylthioinosine, a known inhibitor of the nucleoside transport protein ENT1, have been synthesized and assessed. These derivatives, particularly those with alkylamine substituents, showed enhanced affinity for the transport protein, indicating the potential of nitrobenzyl and piperidine groups in modulating protein interactions (Tromp et al., 2005).

Selective Functionalization of sp(3) C-H Bonds

The selective functionalization of sp(3) C-H bonds adjacent to nitrogen atoms has been reported using (diacetoxyiodo)benzene. This process, applied to piperidine derivatives, results in the formation of various functionalized piperidines. Such transformations underscore the role of nitrobenzyl and piperidine-like structures in synthetic chemistry for generating complex molecules with specific functional groups (Shu et al., 2009).

Formation of H-bonded Ionic Associates

The reaction of 5-nitrosalicylaldehyde with secondary amines, including piperidine, leads to the formation of H-bonded ionic associates. This study provides insights into the interaction of nitro-substituted compounds with amines, contributing to our understanding of molecular complex formation and stability (Ukhin et al., 1995).

Suppression of N-nitrosating Reactions

Nitrobenzyl derivatives have been studied for their ability to suppress N-nitrosation, a reaction with potential mutagenic and carcinogenic implications. The understanding of how such compounds interact with nitrosating agents can inform the development of inhibitors for harmful chemical reactions (Kono et al., 1995).

Synthesis of Bifunctional Tetraaza Macrocycles

The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines demonstrates the utility of nitrobenzyl and piperidine-like structures in creating complex molecules with applications in chelation therapy and diagnostic imaging. These compounds serve as precursors to poly(amino carboxylate) chelating agents, highlighting their importance in medicinal chemistry (McMurry et al., 1992).

Safety And Hazards

The safety data sheet for “N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride” suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken, including removing the person to fresh air, rinsing skin or eyes with water, and seeking medical attention if necessary .

Eigenschaften

IUPAC Name |

N-[(3-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-3-1-2-10(8-12)9-14-11-4-6-13-7-5-11;;/h1-3,8,11,13-14H,4-7,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBSJUHPVGNKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2962194.png)

![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2962197.png)

![3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2962205.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2962209.png)

![7-allyl-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2962210.png)

![1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone](/img/structure/B2962212.png)